molecular formula C9H12BrF3N2 B1479618 4-bromo-1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 2092516-13-5

4-bromo-1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1479618
CAS No.: 2092516-13-5
M. Wt: 285.1 g/mol
InChI Key: DDHNXSJMJITVRR-UHFFFAOYSA-N
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Description

4-bromo-1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole, or 4-BIMTP, is a heterocyclic compound belonging to the pyrazole family of compounds. It has a number of interesting properties and applications, with potential use as a pharmaceutical agent, in materials science, and in organic synthesis.

Scientific Research Applications

Organometallic Chemistry and Functionalization

Research highlights the versatile reactivity of trifluoromethyl-substituted pyrazoles, including derivatives like 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole. These compounds are key intermediates in the regioselective functionalization and synthesis of isomers and congeners, demonstrating their critical role in modern organometallic methods. The strategic introduction of bromine enables further functionalization, expanding the utility of these molecules in synthetic chemistry (Schlosser et al., 2002).

Material Science and Photophysical Properties

Pyrazole derivatives are also explored for their material science applications, particularly in light-responsive materials. The synthesis and application of (trifluoromethyl)pyrazoles in fulgides demonstrate their potential in creating photomechanical materials, which respond to light stimuli (岩田 理子 et al., 1992). This highlights the potential of such compounds in the development of advanced optical materials with tunable properties.

Biological Activities and Antimicrobial Effects

The biological activities of pyrazole derivatives, including antimicrobial properties, are of significant interest. Studies on related molecules, such as N-phenylpyrazole derivatives, reveal their potential as antimicrobial agents, showcasing promising antibacterial and antifungal activities. These findings suggest the applicability of 4-bromo-1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole and its analogs in developing new therapeutic agents (Farag et al., 2008).

Properties

IUPAC Name

4-bromo-5-methyl-1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrF3N2/c1-5(2)4-15-6(3)7(10)8(14-15)9(11,12)13/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHNXSJMJITVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(C)C)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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